![molecular formula C14H18N4O B1452004 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019111-61-5](/img/structure/B1452004.png)
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine typically involves the condensation of 3-methoxyphenylhydrazine with glyoxal, followed by cyclization to form the imidazole ring. The resulting imidazole derivative is then reacted with piperazine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical applications.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The piperazine moiety can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methoxyphenyl)imidazole
- 1-(3-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)-2-methylimidazole
Uniqueness
1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine is unique due to the presence of both the imidazole and piperazine moieties in its structure. This combination enhances its chemical reactivity and biological activity, making it more versatile compared to its similar compounds .
Eigenschaften
CAS-Nummer |
1019111-61-5 |
---|---|
Molekularformel |
C14H18N4O |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-[1-(3-methoxyphenyl)imidazol-2-yl]piperazine |
InChI |
InChI=1S/C14H18N4O/c1-19-13-4-2-3-12(11-13)18-10-7-16-14(18)17-8-5-15-6-9-17/h2-4,7,10-11,15H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
NOAGBGRPGGAYTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.